5-HT1A Receptor Affinity: mMPP (Ki = 320 nM) Exhibits 33.7-Fold Lower Affinity than oMPP (Ki = 9.5 nM)
In competitive radioligand binding assays, N-(3-methoxyphenyl)piperazine (mMPP) displays a Ki of 320 nM at the rat 5-HT1A receptor [1]. In contrast, its ortho-methoxy isomer, N-(2-methoxyphenyl)piperazine (oMPP), exhibits a substantially higher affinity with a Ki of 9.5 nM under comparable assay conditions [2]. This represents a 33.7-fold difference in binding affinity between the two positional isomers.
| Evidence Dimension | Binding Affinity (Ki) at 5-HT1A Receptor |
|---|---|
| Target Compound Data | Ki = 320 nM |
| Comparator Or Baseline | N-(2-Methoxyphenyl)piperazine (oMPP): Ki = 9.5 nM |
| Quantified Difference | mMPP is 33.7-fold less potent than oMPP (9.5 nM vs. 320 nM) |
| Conditions | Radioligand displacement of [3H]8-OH-DPAT at rat 5-HT1A receptors (mMPP) vs. [3H]5-HT at 5-HT1A sites (oMPP) |
Why This Matters
This 33.7-fold affinity gap demonstrates that mMPP is the appropriate choice for experiments requiring a low-affinity 5-HT1A control or scaffold, whereas oMPP would be selected for high-affinity interactions.
- [1] BindingDB. (n.d.). BDBM50001917: 1-(3-Methoxy-phenyl)-piperazine (CHEMBL59597) Affinity Data (Ki: 320nM) for 5-HT1A receptor. Binding Database. View Source
- [2] Martin, G. E., Elgin, R. J., Kesslick, J. M., Baldy, W. J., Mathiasen, J. R., Shank, R. P., & Scott, M. K. (1988). Block of conditioned avoidance responding in the rat by substituted phenylpiperazines. European Journal of Pharmacology, 156(2), 223-229. View Source
